![molecular formula C8H10N2O2 B111592 (S)-3-Amino-3-(pyridin-3-yl)propanoic acid CAS No. 129043-04-5](/img/structure/B111592.png)
(S)-3-Amino-3-(pyridin-3-yl)propanoic acid
Overview
Description
“(S)-3-Amino-3-(pyridin-3-yl)propanoic acid” is a compound that belongs to the class of pyridines . The molecular formula of this compound is C8H9NO2 . It is also known by other names such as 3-Pyridinepropionic acid, 3-(3-Pyridyl)propionic acid, 3-pyridinepropanoic acid, and 3-pyridin-3-ylpropanoic acid .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “(S)-3-Amino-3-(pyridin-3-yl)propanoic acid” can be represented by the InChI code: InChI=1S/C8H9NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4H2,(H,10,11) . The Canonical SMILES string for this compound is: C1=CC(=CN=C1)CCC(=O)O .Chemical Reactions Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Physical And Chemical Properties Analysis
The molecular weight of “(S)-3-Amino-3-(pyridin-3-yl)propanoic acid” is 151.16 g/mol . The compound has 4 hydrogen bond donor count and 4 hydrogen bond acceptor count . The rotatable bond count for this compound is 3 .Scientific Research Applications
Synthesis of β-hydroxy-α-amino Acid
The chiral β-hydroxy-α-amino acid, a derivative of (S)-3-amino-3-(pyridin-3-yl)propanoic acid, is crucial in the synthesis of various drug candidates. Efficient fermentation processes using recombinant E. coli and the stabilities of enzymes involved in the synthesis have been improved significantly, enhancing yield and purity of the final product (Goldberg et al., 2015).
Enzymatic Preparation for Antidiabetic Drug Synthesis
The (S)-amino acid form of (S)-3-amino-3-(pyridin-3-yl)propanoic acid is a key intermediate in the synthesis of an antidiabetic drug. It can be prepared using an enzymatic route involving amino acid oxidase and aminotransferase, yielding high enantiomeric excess and isolated yield, demonstrating its potential in pharmaceutical manufacturing (Chen et al., 2011).
Application in Platinum(II) Complexes
This compound is used to create trans-Pt(II) complexes with potential thermoactivatable properties for anticancer applications. The study of these complexes included their stability, reactivity, and antiproliferative activity, indicating their potential as therapeutic agents (Cabrera et al., 2019).
Role in Metal Analyses
Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride, a derivative, has been used as an ion-pairing reagent for the separation and determination of common metal ions in pharmaceutical and environmental samples. This showcases its utility in analytical chemistry for metal analyses (Belin & Gülaçar, 2005).
Synthesis of Anticancer Compounds
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, derived from (S)-3-amino-3-(pyridin-3-yl)propanoic acid, has been synthesized and tested for its anti-cancer activity against gastric cancer cell lines. This highlights its potential in developing new anticancer therapies (Liu et al., 2019).
Future Directions
The application of the ring cleavage methodology reaction has been used for the synthesis of analogs of various bioactive pyridines . This methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate . This suggests potential future directions in the synthesis of bioactive pyridines.
properties
IUPAC Name |
(3S)-3-amino-3-pyridin-3-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(4-8(11)12)6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTCEJINJFHMLO-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-3-(pyridin-3-yl)propanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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